Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate
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Overview
Description
Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate is an organic compound with the molecular formula C12H16N2O2. It is a derivative of butanoic acid and features a phenylhydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate can be synthesized through the reaction of methyl acetoacetate with phenylhydrazine. The reaction typically occurs in an ethanol solvent at low temperatures, around -5°C to 0°C. The process involves the addition of phenylhydrazine to methyl acetoacetate, followed by quenching with a sodium bicarbonate solution and extraction with dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can yield hydrazine derivatives.
Substitution: The phenylhydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields hydrazine derivatives.
Substitution: Results in various substituted phenylhydrazine derivatives.
Scientific Research Applications
Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate involves its interaction with various molecular targets. The phenylhydrazine moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular pathways and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-phenylhydrazin-1-ylidene)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Phenylhydrazine: The parent compound, lacking the butanoate moiety.
Methyl acetoacetate: The starting material for synthesis, lacking the phenylhydrazine moiety.
Uniqueness
Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate is unique due to its combination of a butanoate ester and a phenylhydrazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 3-(2-phenylhydrazin-1-ylidene)butanoate, a compound with the molecular formula C11H14N2O2, has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation reaction between methyl 3-oxobutanoate and phenylhydrazine. The reaction conditions often include heating in an appropriate solvent, which facilitates the formation of the hydrazone derivative. The resulting compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, cytotoxicity tests against human HeLa and CEM T-lymphocyte cells revealed significant inhibitory effects, with IC50 values comparable to established chemotherapeutic agents .
Table 1: Cytotoxicity Data of this compound
The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. This process may be mediated by the activation of caspase pathways and modulation of cell cycle regulators. Additionally, some studies suggest that it may inhibit angiogenesis and metastasis by affecting signaling pathways related to tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Tests conducted against both Gram-positive and Gram-negative bacteria indicated that this compound possesses significant antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Salmonella typhimurium | 16 |
Case Studies
A notable case study involved the application of this compound in a murine model for cancer treatment. The compound was administered at varying doses, leading to a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-(phenylhydrazinylidene)butanoate |
InChI |
InChI=1S/C11H14N2O2/c1-9(8-11(14)15-2)12-13-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |
InChI Key |
YSKRVJSWYOPWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)CC(=O)OC |
Origin of Product |
United States |
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